N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound, such as a ketone or aldehyde.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzodiazepine core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigating its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with the central nervous system, similar to other benzodiazepines. It may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The specific molecular targets and pathways would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure could lead to different binding affinities and selectivities for various biological targets.
Properties
Molecular Formula |
C24H20ClN3O3 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-22-12-11-17(13-18(22)25)26-23(29)15-28-21-10-6-5-9-19(21)27-20(14-24(28)30)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
PUAGAWFCDUCCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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